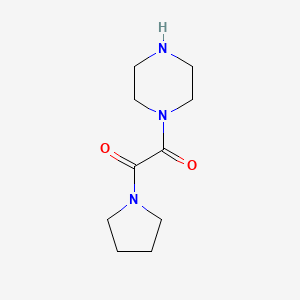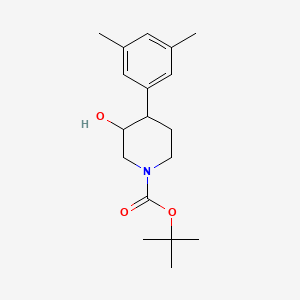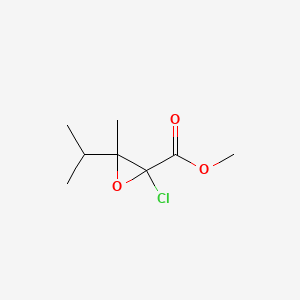
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of a three-membered oxirane ring, which is highly reactive due to the ring strain. The compound also contains a chloro substituent and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted oxiranes, diols, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain makes the oxirane highly susceptible to nucleophilic attack, leading to ring-opening reactions. The chloro substituent can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate
- Methyl 2-bromo-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate
- Methyl 2-chloro-3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. The presence of both the oxirane ring and the chloro substituent allows for a wide range of chemical transformations, making it a valuable intermediate in various applications.
Propiedades
Fórmula molecular |
C8H13ClO3 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H13ClO3/c1-5(2)7(3)8(9,12-7)6(10)11-4/h5H,1-4H3 |
Clave InChI |
OUVSXIABQWALKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(O1)(C(=O)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


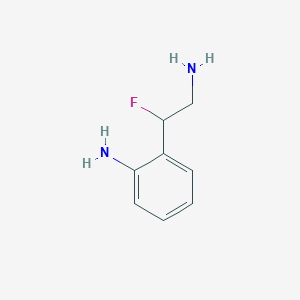
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
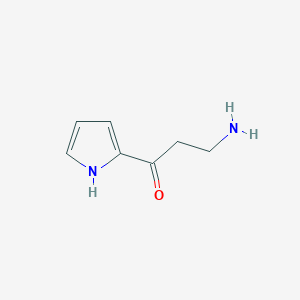


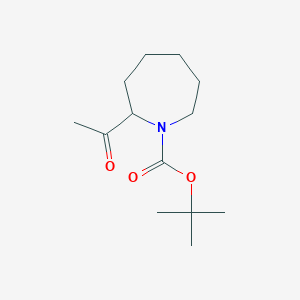
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
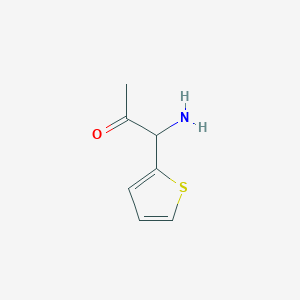

![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)

![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
